molecular formula C10H18BrNO4S B13407384 D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt

D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt

Cat. No.: B13407384
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-HSLBWQKVSA-N
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Description

D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is a chemical compound with the molecular formula C10H16BrNO4S. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in optical resolutions and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, its chiral nature makes it valuable in stereoselective synthesis and optical resolution processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is unique due to its combination of a bromine atom and a sulfonic acid group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly useful in applications requiring stereoselectivity and specific reactivity patterns .

Properties

Molecular Formula

C10H18BrNO4S

Molecular Weight

328.23 g/mol

IUPAC Name

azanium;[(1R,3R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7-,9+,10?;/m1./s1

InChI Key

GFBVBBRNPGPROZ-HSLBWQKVSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)CS(=O)(=O)[O-])[C@H](C2=O)Br.[NH4+]

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]

Origin of Product

United States

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